molecular formula C8H13NO B2899813 6-Cyclopropylpiperidin-2-one CAS No. 2101640-54-2

6-Cyclopropylpiperidin-2-one

Cat. No.: B2899813
CAS No.: 2101640-54-2
M. Wt: 139.198
InChI Key: MQOCBPYQMYVUKK-UHFFFAOYSA-N
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Description

6-Cyclopropylpiperidin-2-one is a chemical compound that falls under the category of piperidinones . Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidinones, including this compound, can be achieved through various methods. One such method involves an organophotocatalysed strategy, which allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. Tools like ChemSpider and MolView allow for the visualization and analysis of molecular structures . These tools can provide insights into the compound’s atomic composition, bond formation, and spatial arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to study the acceleration of chemical reactions in micro- and nano-droplets . Additionally, qualitative analysis techniques can be used to identify the reactions of everyday chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These properties include color, density, hardness, melting point, boiling point, and reactivity .

Mechanism of Action

6-Cyclopropylpiperidin-2-one acts as a potent dopamine D2 receptor antagonist, which is the primary mechanism of action of olanzapine. The binding of olanzapine to the dopamine D2 receptor leads to a reduction in the dopaminergic neurotransmission in the brain, resulting in the antipsychotic effects of the drug. This compound has also been shown to have other pharmacological activities, including antifungal, antiviral, and antibacterial activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antifungal activity against Candida albicans, a common fungal pathogen. This compound has also been shown to have antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). Additionally, this compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

6-Cyclopropylpiperidin-2-one has several advantages and limitations for lab experiments. The advantages of using this compound as an intermediate in the synthesis of bioactive compounds include its high yield, low cost, and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

The future directions of 6-Cyclopropylpiperidin-2-one research include the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further research is needed to explore the pharmacological activities of this compound and its potential use in the treatment of various diseases, including fungal and viral infections. Furthermore, the use of this compound as a building block for the synthesis of natural products and other bioactive compounds should be explored further.

Synthesis Methods

6-Cyclopropylpiperidin-2-one can be synthesized using various methods, including the cyclization of 1,3-dicarbonyl compounds, the reductive amination of cyclohexanone, and the reaction of ketones with amines. The most commonly used method for the synthesis of this compound is the cyclization of 1,3-dicarbonyl compounds. This method involves the reaction of cyclohexanone with malonic acid in the presence of a strong base, such as potassium hydroxide, to form the intermediate 1,3-cyclohexanedione. The intermediate is then cyclized with ammonia to form this compound.

Scientific Research Applications

6-Cyclopropylpiperidin-2-one has been extensively used in scientific research as an intermediate in the synthesis of various bioactive compounds. This compound is a key intermediate in the synthesis of olanzapine, an antipsychotic drug used in the treatment of schizophrenia and bipolar disorder. This compound is also used in the synthesis of other drugs, including anti-inflammatory agents, antifungal agents, and antiviral agents. Additionally, this compound has been used in the synthesis of natural products, such as the alkaloid, (+)-coniine.

Safety and Hazards

The safety data sheets of similar compounds can provide insights into the potential hazards of 6-Cyclopropylpiperidin-2-one . These hazards may include flammability, toxicity, and environmental impact. It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

6-cyclopropylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-1-2-7(9-8)6-4-5-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCBPYQMYVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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